Palonosetron hydrochloride is a second-generation 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist with a unique pharmacological profile that distinguishes it from first-generation antagonists. It is primarily used to prevent chemotherapy-induced nausea and vomiting (CINV), a common and distressing side effect of cancer treatment. Palonosetron has been shown to be effective in both the acute and delayed phases of CINV following moderately and highly emetogenic chemotherapy (MEC and HEC, respectively)7. Its efficacy extends to the prevention of postoperative nausea and vomiting (PONV) as well7.
Palonosetron exhibits a high binding affinity for the 5-HT3 receptor and has a prolonged plasma elimination half-life, which may contribute to its longer duration of action compared to other approved agents1. It has been demonstrated that palonosetron engages in unique molecular interactions with the 5-HT3 receptor, including allosteric binding and positive cooperativity, which are not observed with other 5-HT3 receptor antagonists like ondansetron and granisetron3. These interactions result in a prolonged inhibition of receptor function, as palonosetron triggers 5-HT3 receptor internalization and causes a sustained inhibition of receptor function, which may underlie its superior clinical efficacy4.
Palonosetron has been extensively studied for its role in preventing CINV. Clinical trials have demonstrated its effectiveness in patients receiving highly emetogenic chemotherapy, with certain doses providing a longer duration of action and better control of delayed emesis1. It has also shown better efficacy than other 5-HT3 receptor antagonists like ondansetron and granisetron in preventing CINV in patients receiving moderately emetogenic chemotherapy5. The combination of palonosetron with dexamethasone has been found to be particularly effective, with palonosetron demonstrating non-inferiority to granisetron in the acute phase and superiority in the delayed phase of CINV5.
In addition to its use in CINV, palonosetron is also indicated for the prevention of PONV within the first 24 hours following surgery7. Its efficacy in this area has been confirmed in clinical trials where it was shown to be superior to placebo in preventing PONV7.
Palonosetron has been studied for its in vitro effects on hPON1, an enzyme that plays a role in the hydrolysis of organophosphates and the metabolism of drugs. It was found that palonosetron hydrochloride can inhibit hPON1 activity, with a noncompetitive inhibition mechanism6.
The pharmacokinetic profile of palonosetron has been evaluated in both U.S. and Japanese healthy subjects, revealing that systemic exposure to the drug generally increases with the dose administered. The pharmacokinetics appear to be independent of dose, with no dose adjustment required in Japanese subjects10. Palonosetron has been found to be safe and well-tolerated in clinical trials, with the most frequently reported adverse events being headache, transient elevation of liver enzymes, and constipation10.
CAS No.: 65617-86-9
CAS No.: 169062-92-4
CAS No.: 63-56-9
CAS No.: 21551-47-3
CAS No.: 15272-24-9
CAS No.: 5896-02-6